4-Bromo-6-methyl-2h-pyran-2-one
Overview
Description
The compound 4-Bromo-6-methyl-2H-pyran-2-one is a brominated pyran derivative that is of interest in various chemical syntheses. It is related to compounds that have been synthesized and studied for their molecular structures, reactivity, and potential applications in different fields of chemistry.
Synthesis Analysis
The synthesis of related 2H-pyran-2-one derivatives has been achieved through different methods. For instance, a selective synthesis of 2H-pyran-2-ones from 3-bromoenals and 1,3-dicarbonyl compounds using oxidative N-heterocyclic carbene catalysis has been reported . Another study describes the ultrasound-mediated condensation of amine with dehydroacetic acid to synthesize 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives, highlighting the advantages of this method such as shorter reaction times and higher yields . Additionally, the synthesis of 3-bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one by bromination of dehydroacetic acid has been efficiently carried out, leading to the preparation of various substituted pyran derivatives .
Molecular Structure Analysis
The molecular structure of pyran derivatives has been extensively studied using techniques such as X-ray diffraction, NMR spectroscopy, and computational methods. For example, the molecular and supramolecular structures of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one isomers were established by X-ray diffraction, revealing details about the conformation and interactions within the crystal lattice . Similarly, the structure of a novel 4H-pyran derivative was established based on spectroscopic methods, including infrared and NMR .
Chemical Reactions Analysis
Pyran derivatives are versatile in chemical reactions. The electro-catalyzed multicomponent transformation of pyrazolone to pyrazole derivatives in a green medium has been described . Furthermore, the reactivity of 6-methyl-4H-furo[3,2c]pyran-3,4-dione with benzaldehydes and acetophenones has been explored, leading to the formation of novel 2-arylidene-6-methyl-2H-furo[3,2-c]pyran-3,4-diones . The Diels-Alder cycloadditions of chloro-substituted pyranones, including regio- and stereochemical analysis, have also been computationally and experimentally investigated .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyran derivatives are closely related to their molecular structure and substituents. The synthesis and characterization of isobutyl 6-amino-5-cyano-4-(1-(4-isobutylphenyl)ethyl)-2-methyl-4H-pyran-3-carboxylate, for instance, involved spectral techniques and computational methods to investigate the vibrational spectrum and HOMO-LUMO of the compound . The preparation of various substituted naphtho[1,2-b]pyrans and their derivatives has also been reported, which contributes to the understanding of the properties of these compounds .
Scientific Research Applications
Synthesis and Chemical Properties
4-Bromo-6-methyl-2H-pyran-2-one and its derivatives are involved in various synthetic processes and chemical reactions. These compounds play a significant role due to their biological properties and are used in the synthesis of various organic compounds. For example, Shahrisa, Tabrizi, and Ahsani (2000) discussed the synthesis of 2-bromomethyl-6-methyl-4H-pyran-4-one, highlighting its utility in producing compounds with applications as fungicides and herbicides, and in treating hypersensitivity conditions like asthma and allergies (Shahrisa, Tabrizi, & Ahsani, 2000).
Biomedical Applications
In the field of biomedical research, 4-Bromo-6-methyl-2H-pyran-2-one derivatives have shown potential in various applications. For instance, Ryzhkova, Ryzhkov, and Elinson (2020) demonstrated the use of these compounds in the regulation of inflammatory diseases, emphasizing their promise in biomedical applications (Ryzhkova, Ryzhkov, & Elinson, 2020).
Electrochemical and Theoretical Studies
The electrochemical properties of pyran-2-one derivatives, including 4-Bromo-6-methyl-2H-pyran-2-one, have been studied extensively. El Hattak et al. (2021) investigated two novel pyran-2-one derivatives for their corrosion inhibition performance on mild steel in acidic medium, highlighting the significance of these compounds in practical applications like corrosion prevention (El Hattak et al., 2021).
Synthesis and Reactivity in Organic Chemistry
The reactivity and synthesis of 4-Bromo-6-methyl-2H-pyran-2-one derivatives in organic chemistry have been a subject of research. For instance, Hikem-Oukacha et al. (2011) described the synthesis and reactivity of these compounds with binucleophilic amines, exploring their potential in creating novel heterocyclic products (Hikem-Oukacha et al., 2011).
Electrocatalytic Multicomponent Approach
Elinson, Nasybullin, and Nikishin (2013) discussed an electrocatalytic multicomponent approach to medicinally relevant pyrano[4,3-b]pyran scaffold using 4-hydroxy-6-methyl-2H-pyran-2-one. This method combines synthetic virtues of conventional multicomponent reactions with ecological benefits, demonstrating the compound's versatility in organic synthesis (Elinson, Nasybullin, & Nikishin, 2013).
Novel Synthesis under Ultrasound Irradiation
Wang, Zou, Zhao, and Shi (2011) developed a novel and environmentally friendly protocol for synthesizing 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives under ultrasound irradiation. This method offers advantages like shorter reaction times and higher yields, showcasing the compound's potential in innovative synthesis techniques (Wang, Zou, Zhao, & Shi, 2011).
Safety And Hazards
properties
IUPAC Name |
4-bromo-6-methylpyran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFSFJYWGVKYRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30461206 | |
Record name | 2H-Pyran-2-one, 4-bromo-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30461206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-methyl-2h-pyran-2-one | |
CAS RN |
132559-91-2 | |
Record name | 4-Bromo-6-methyl-2H-pyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132559-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyran-2-one, 4-bromo-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30461206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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